molecular formula C8H6N2O2S B2844286 Methyl thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1507491-46-4

Methyl thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B2844286
CAS No.: 1507491-46-4
M. Wt: 194.21
InChI Key: AYJNPYJYXPAOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazolopyridine Research

The exploration of thiazolopyridines began in the mid-20th century, driven by interest in their pharmacological potential. Early studies identified their anti-tubercular and antimicrobial activities, with derivatives such as thiazolo[3,2-a]pyridines showing promise against Mycobacterium tuberculosis. By the 1980s, synthetic methodologies advanced, enabling the systematic modification of thiazolopyridine scaffolds. For instance, the introduction of morpholine and dichloromethyl groups into thiazolopyridine frameworks, as seen in compounds like AV25R, expanded their bioactivity profiles, particularly in oncology.

A pivotal shift occurred in the 2000s with the adoption of scaffold-hopping strategies, which repurposed thiazolopyridine cores for agricultural uses. Researchers discovered that thiazolopyridines could inhibit acyl-ACP thioesterase (FAT), a target critical for herbicidal activity. Concurrently, green chemistry approaches emerged, such as microwave-assisted synthesis of spiro-thiazolidines, which reduced reaction times and improved yields. These developments underscore the evolutionary trajectory of thiazolopyridine research, bridging medicinal and agrochemical domains.

Structural Classification of Thiazolopyridines

Thiazolopyridines are classified based on their ring-fusion patterns and substituent arrangements. The primary subclasses include:

Subclass Fusion Positions Key Features Example Compounds
Thiazolo[5,4-b]pyridines 5,4-b Pyridine fused to thiazole at C5-C4 Methyl thiazolo[5,4-b]pyridine-2-carboxylate
Thiazolo[3,2-a]pyridines 3,2-a Thiazole fused to pyridine at C3-C2 Anti-tubercular derivatives
Benzothiazolopyridines Extended aromatic system Benzene ring fused to thiazolopyridine IRAK4 inhibitors
Spiro-thiazolidines Non-fused Thiazolidine linked via spiro carbon Anti-mycobacterial agents

The thiazolo[5,4-b]pyridine subclass, to which the target compound belongs, is characterized by a pyridine ring fused to a thiazole moiety at positions 5 and 4. This arrangement creates a planar, conjugated system that enhances electronic delocalization, influencing reactivity and binding interactions.

Position of this compound Within Heterocyclic Frameworks

This compound occupies a distinct niche within heterocyclic chemistry due to its fused bicyclic system. The pyridine ring (six-membered) shares two adjacent atoms with the thiazole ring (five-membered), resulting in a [5,4-b] fusion pattern. This topology distinguishes it from isomers like thiazolo[4,5-b]pyridines, where fusion occurs at different positions.

The compound’s ester group at position 2 of the thiazole ring introduces electron-withdrawing effects, modulating solubility and reactivity. Comparative analyses with simpler thiazoles or pyridines reveal enhanced stability and tailored electronic properties, making it a versatile intermediate for further functionalization.

Nomenclature and Structural Variations in Literature

The IUPAC name This compound reflects its fusion pattern and substituents:

  • Thiazolo[5,4-b]pyridine : Indicates fusion between the thiazole’s C5 and pyridine’s C4 positions, with the ‘b’ suffix denoting the orientation of the fused rings.
  • 2-Carboxylate : Specifies the ester group at position 2 of the thiazole ring.

Structural variations commonly reported in literature include:

  • Substituent Modifications : Replacement of the methyl ester with ethyl, propyl, or aryl groups to alter lipophilicity.
  • Ring Functionalization : Introduction of halogens (e.g., dichloromethyl) or heterocycles (e.g., morpholine) at the pyridine or thiazole rings, as seen in anticancer agents like AV25R.
  • Spiro-Fused Derivatives : Integration of thiazolidinedione moieties via spiro carbons, enabling three-dimensional complexity for targeting enzymes like FAT.

These variations highlight the adaptability of the thiazolo[5,4-b]pyridine core in addressing diverse biochemical challenges.

Properties

IUPAC Name

methyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJNPYJYXPAOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1-(3,5-Dibromopyridin-2-yl)thiourea

The sequence begins with treating 3,5-dibromo-2-aminopyridine with thiocyanamide and benzoyl chloride in tetrahydrofuran (THF) at 50–80°C. This step forms the thiourea intermediate via a nucleophilic acyl substitution, achieving a 45–50% yield after 12 hours. Sodium hydroxide is subsequently added to hydrolyze excess benzoyl chloride, with methanol and water facilitating precipitation.

Step 2: Cyclization to 6-Bromothiazolo[4,5-b]pyridin-2-amine

The thiourea intermediate undergoes cyclization in the presence of sodium hydride at 70–110°C, yielding 6-bromothiazolo[4,5-b]pyridin-2-amine in 84–89% yield. This step proceeds via deprotonation of the thiourea’s thiol group, followed by intramolecular attack on the adjacent pyridine carbon, forming the thiazole ring.

Step 3: Diazotization and Ring Closure

Treatment with isoamyl nitrite at 95–120°C induces diazotization, eliminating the amine group to generate 6-bromothiazolo[4,5-b]pyridine. This exothermic reaction requires careful temperature control to avoid side products, achieving a 57–60% yield.

Step 4: Carbonylation to Methyl Ester

A palladium-catalyzed carbonylation with carbon monoxide in methanol at 105–115°C under 10 kPa pressure introduces the carboxylate group. Using bis(triphenylphosphine)palladium dichloride and triethylamine, this step converts the bromide to methyl thiazolo[4,5-b]pyridine-6-carboxylate in 63–77% yield.

Step 5: Esterification and Purification

The final step involves saponification of the methyl ester with sodium hydroxide at 10–30°C, though this is omitted if the methyl ester is the target compound. Chromatographic purification ensures >95% purity, confirmed via ¹H-NMR.

Comparative Analysis of Synthetic Methods

Parameter One-Step Method Multi-Step Method
Total Steps 1 5
Overall Yield ~50% 25–35%
Key Advantage Simplicity Functional group control
Limitation Substrate specificity Lengthy purification
Scalability Moderate High

The one-step method excels in operational simplicity but requires specialized chloronitropyridines. In contrast, the multi-step approach offers modularity, enabling derivatives with varied substituents, albeit at the cost of lower overall yields.

Optimization and Industrial Considerations

For industrial-scale production, the multi-step method’s reliance on palladium catalysts and high-pressure carbonylation poses cost and safety challenges. Alternatives such as nickel catalysts or flow chemistry could mitigate these issues. Meanwhile, the one-step method’s solvent requirements (DMF) necessitate robust waste management protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

Recent studies have shown that methyl thiazolo[5,4-b]pyridine-2-carboxylate and its derivatives exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival. The synthesis of novel derivatives has been reported to enhance this inhibitory action significantly:

CompoundIC50 (μM)Target
This compound4.77PI3K
Derivative 6r0.62c-KIT

These findings suggest that modifications to the thiazolo[5,4-b]pyridine structure can lead to compounds with improved efficacy against cancer-related pathways.

Agonist Activity for Sphingosine-1-Phosphate Receptors

This compound has been identified as a potential agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5). These receptors play a critical role in immune modulation and inflammation:

  • Biological Activity: Reduction of lymphocyte counts
  • Potential Use: Treatment of autoimmune diseases

This application highlights the compound's potential in immunotherapy and inflammatory conditions.

Synthetic Routes

The synthesis of this compound typically involves several steps using various reagents. Common methods include:

  • Starting Materials: 3,5-dibromo-2-aminopyridine
  • Reagents: Triethylamine, palladium dichloride
  • Conditions: Controlled temperature (50–110 °C), reaction time (12–24 hours)

The following table summarizes key synthetic methods:

StepReagentsConditionsYield (%)
Synthesis of methyl ester3,5-dibromo-2-aminopyridine + triethylamine + CO105 °C, 12 hours69.1%
Hydrolysis to acidMethyl thiazolo[5,4-b]pyridine + NaOH + waterRoom temperature, 12 hours86.3%

These synthetic routes demonstrate the feasibility of producing this compound for research and potential therapeutic applications.

Case Study: Development of c-KIT Inhibitors

A study focused on the functionalization of the thiazolo[5,4-b]pyridine scaffold led to the identification of new c-KIT inhibitors. The synthesized derivatives were tested for their anti-proliferative effects on cancer cell lines harboring c-KIT mutations:

  • Compound Tested: Derivative 6r
  • Results:
    • Enzymatic Activity: IC50 = 4.77 μM
    • Anti-Proliferative Activity: GI50 = 1.15 μM

These results indicate that modifications to the methyl thiazolo[5,4-b]pyridine structure can yield potent inhibitors that may overcome drug resistance in cancer therapies.

Mechanism of Action

The mechanism of action of methyl thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Bioactivity Against Kinase Targets

Thiazolo[5,4-b]pyridine derivatives exhibit significant variability in enzymatic inhibition depending on substituents. Key comparisons include:

Compound Target IC50 Key Structural Features Source
Methyl thiazolo[5,4-b]pyridine-2-carboxylate N/A N/A Methyl ester at 2-position
6h (3-(trifluoromethyl)phenyl derivative) c-KIT 9.87 µM 3-(CF₃)phenyl group at R1
19a (morpholinyl-pyridine derivative) PI3Kα 3.6 nM Morpholinyl and methoxyphenyl groups
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate N/A N/A Ethyl ester and Cl at 5-position
  • PI3Kα Inhibition: Compound 19a achieves nanomolar potency due to sulfonamide and morpholinyl groups, which engage in charged interactions with Lys802. Methyl ester derivatives without these groups are likely inactive .

Structural Modifications and Solubility

  • Ester Groups: Replacing the methyl ester with ethyl (e.g., ethyl 5-chloro derivative) marginally increases molecular weight (242.68 vs.
  • Chlorination: 5-Chloro derivatives (e.g., ethyl 5-chloro-) improve electrophilicity for cross-coupling reactions but may reduce metabolic stability compared to non-halogenated analogs .

Comparison with Non-Thiazolo Scaffolds

  • Thiazolo[5,4-c]pyridine Derivatives : These isomers exhibit distinct ring fusion patterns, reducing compatibility with kinase active sites. For example, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lacks planar geometry critical for PI3Kα inhibition .
  • Imidazo[4,5-d]thiazolo[5,4-b]pyridines : Complex scaffolds (e.g., Compound 1 in ) show multi-kinase inhibition but suffer from synthetic complexity and poor bioavailability compared to simpler thiazolo[5,4-b]pyridines .

Biological Activity

Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action
this compound primarily targets Phosphoinositide 3-Kinase (PI3K) , a key player in cell signaling pathways that regulate growth and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and subsequently affecting downstream signaling pathways such as the PI3K/AKT/mTOR pathway . This inhibition can lead to decreased cell proliferation and survival, making it a candidate for cancer therapy .

Inhibition of PI3K

Research indicates that this compound exhibits potent inhibitory activity against various isoforms of PI3K. A notable study reported the following IC50 values for different isoforms:

IsoformIC50 (nM)
PI3Kα3.4
PI3Kγ1.8
PI3Kδ2.5
PI3Kβ~30

These results suggest a strong selectivity towards PI3Kα, γ, and δ compared to PI3Kβ, highlighting its potential as a selective therapeutic agent .

Case Studies

  • Cardioprotective Effects : In experimental models involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, derivatives of this compound were tested for their cytotoxic effects. Compounds exhibited varying levels of cell viability post-treatment, with some maintaining over 80% viability compared to untreated controls .
  • Autoimmune Modulation : The compound has also been explored for its role as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5). Experimental models demonstrated its ability to reduce lymphocyte counts and mitigate autoimmune responses, indicating potential therapeutic applications in autoimmune diseases .

Structural Insights

The structural characteristics of this compound contribute significantly to its biological activity. The unique thiazolo-pyridine framework allows for specific interactions within the active sites of target kinases. Molecular docking studies have shown that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance its inhibitory effect .

Q & A

Q. What are the common synthetic routes for Methyl thiazolo[5,4-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization of pyridine and thiazole precursors. Key steps include:

  • Annulation : Reacting 2-chloro-3,5-dinitropyridine with thiol-containing reagents (e.g., 3-methyl-1,2,4-triazole-5-thiol) under basic conditions (Na₂CO₃) to form the fused thiazolo-pyridine core .
  • Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or ester exchange reactions.
    Optimization Factors :
  • Solvents : Ethanol or isopropyl alcohol improves solubility and reaction homogeneity .
  • Catalysts : Triethylamine enhances cyclization efficiency .
  • Temperature : Controlled heating (80–100°C) prevents side reactions .
    Yield : Typically 60–75%, depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms ring fusion and substituent positions (e.g., methyl carboxylate at C2) .
  • HRMS : Validates molecular weight (e.g., C₈H₇N₃O₂S₂: theoretical 241.18 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry of the fused heterocycle .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3K) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Contradictory results (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in ATP concentrations in kinase assays alter inhibition potency .
  • Cell Line Variability : Genetic heterogeneity in cancer models affects drug response .
    Methodological Solutions :
  • Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines).
  • Orthogonal Assays : Validate PI3K inhibition via Western blot (p-Akt levels) alongside enzymatic assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
  • Prodrug Design : Mask the carboxylate as an ester for enhanced bioavailability .
  • Formulation : Use nanocarriers (liposomes) to increase plasma half-life .
    Key Metrics : LogP (target <3), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

Substituent Biological Effect Mechanistic Insight
Methyl carboxylate (C2) Enhances PI3Kα binding (ΔG = -9.8 kcal/mol)Forms hydrogen bonds with Lys802 .
Thiol (C2) Increases antimicrobial activity (MIC = 4 µg/mL vs. S. aureus)Disrupts bacterial membrane integrity .
Fluorine (aryl ring) Improves blood-brain barrier penetration (brain/plasma ratio = 0.8)Reduces polar surface area .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina models binding to PI3Kα (PDB: 4L23) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
  • QSAR : CoMFA identifies electron-withdrawing groups as critical for kinase inhibition .

Q. How are reaction pathways validated in the presence of contradictory mechanistic proposals?

  • Isotopic Labeling : Track carboxylate group origin using ¹³C-labeled methanol .
  • Intermediate Trapping : Identify cyclization intermediates via LC-MS .
  • DFT Calculations : Compare activation energies of proposed pathways (e.g., [3+2] vs. [4+2] cyclization) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of crystalline dust .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Verify catalyst purity (e.g., triethylamine vs. contaminated batches) .
  • Scale Effects : Pilot continuous flow synthesis to minimize batch-to-batch variability .
  • Analytical Rigor : Use HPLC to quantify purity (>95%) before yield calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.